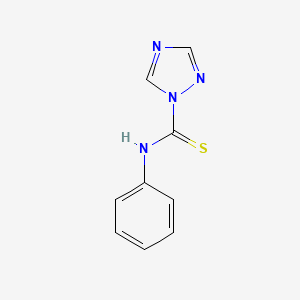
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug design and other applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1H-1,2,4-triazole-1-carbothioamide typically involves the reaction of phenyl isothiocyanate with 1H-1,2,4-triazole-1-amine under suitable conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product . The product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and other derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
作用機序
The mechanism of action of N-Phenyl-1H-1,2,4-triazole-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as microbial cell wall synthesis and cancer cell proliferation.
Pathways Involved: It can inhibit key enzymes, disrupt cellular signaling pathways, and induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Another class of triazoles with similar biological activities but different structural properties.
1,3,4-Thiadiazole: Compounds with a similar sulfur-containing heterocyclic ring, known for their antimicrobial and anticancer activities.
Pyrazole: Five-membered nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
N-Phenyl-1H-1,2,4-triazole-1-carbothioamide is unique due to its specific substitution pattern and the presence of both triazole and carbothioamide functionalities, which contribute to its distinct chemical and biological properties .
特性
CAS番号 |
63976-77-2 |
|---|---|
分子式 |
C9H8N4S |
分子量 |
204.25 g/mol |
IUPAC名 |
N-phenyl-1,2,4-triazole-1-carbothioamide |
InChI |
InChI=1S/C9H8N4S/c14-9(13-7-10-6-11-13)12-8-4-2-1-3-5-8/h1-7H,(H,12,14) |
InChIキー |
PTJOQYXJKFASTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
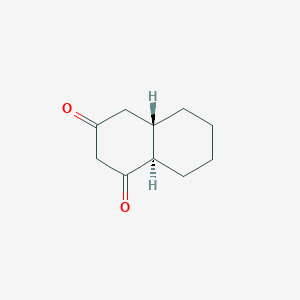
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
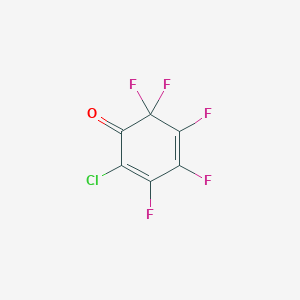
![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)
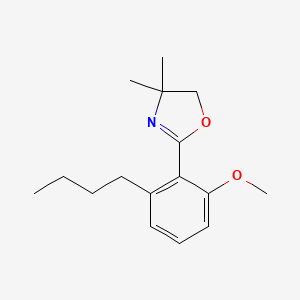
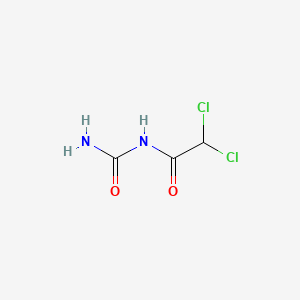

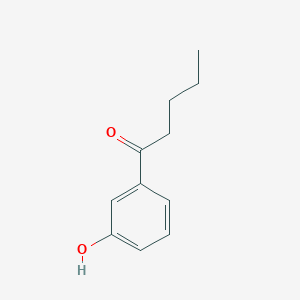
![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
